

A Technical Guide to 1-Linoleoyl-2-oleoyl-racglycerol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Linoleoyl-2-oleoyl-rac-glycerol

Cat. No.: B3207621

Get Quote

This technical guide provides an in-depth overview of **1-Linoleoyl-2-oleoyl-rac-glycerol**, a diacylglycerol (DAG) of significant interest in biochemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, purification, and its crucial role in cellular signaling.

Chemical and Physical Properties

1-Linoleoyl-2-oleoyl-rac-glycerol is a diacylglycerol molecule composed of a glycerol backbone with linoleic acid esterified at the sn-1 position and oleic acid at the sn-2 position. The "rac" designation indicates that it is a racemic mixture of the two possible stereoisomers.

CAS Number Ambiguity: It is important to note that there is some ambiguity in the literature regarding the Chemical Abstracts Service (CAS) number for this specific isomer. While some sources may cite a specific number, it is often used interchangeably with its isomer, 1-Oleoyl-2-linoleoyl-rac-glycerol, which is more consistently assigned CAS Number 106292-55-1[1]. Researchers are advised to verify the specific isomer when sourcing this compound.

The key chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C39H70O5	[1]
Molecular Weight	618.97 g/mol	
Synonyms	rac 1-Linoleoyl-2-oleoylglycerol	-

Synthesis and Purification

The synthesis of **1-Linoleoyl-2-oleoyl-rac-glycerol** can be achieved through both chemical and enzymatic methods.

Synthesis Methodologies

Chemical Synthesis: This method typically involves the direct esterification of glycerol with linoleic acid and oleic acid. The reaction is generally carried out under controlled temperature and pressure, often in the presence of an acid catalyst like sulfuric acid[2]. This approach can lead to a mixture of diacylglycerol isomers (1,2- and 1,3-diacylglycerols) and triacylglycerols, necessitating subsequent purification.

Enzymatic Synthesis: A more controlled synthesis can be achieved using lipases, which can offer regioselectivity, preferentially catalyzing esterification at specific positions on the glycerol backbone[2]. For instance, lipases with sn-1,3 regioselectivity can be employed in a multi-step process to achieve the desired 1,2-diacylglycerol structure. This method generally results in fewer byproducts and a higher yield of the target molecule[2].

Purification Protocols

Purification of 1,2-diacylglycerols from a crude reaction mixture is essential to remove unreacted fatty acids, monoacylglycerols, triacylglycerols, and isomeric byproducts. Common purification techniques include silica gel column chromatography, molecular distillation, and crystallization[3][4].

Experimental Protocol: Two-Step Crystallization for 1,2-Diacylglycerol Purification

This protocol is a general method adapted from procedures for purifying 1,2-diacylglycerols[3] [5].

Objective: To purify 1,2-diacylglycerols from a crude reaction mixture containing fatty acid ethyl esters and triacylglycerols.

Materials:

- Crude diacylglycerol mixture
- Hexane (nonpolar solvent)
- A polar solvent (e.g., acetone)
- Crystallization vessel
- Temperature-controlled bath or freezer
- Filtration apparatus

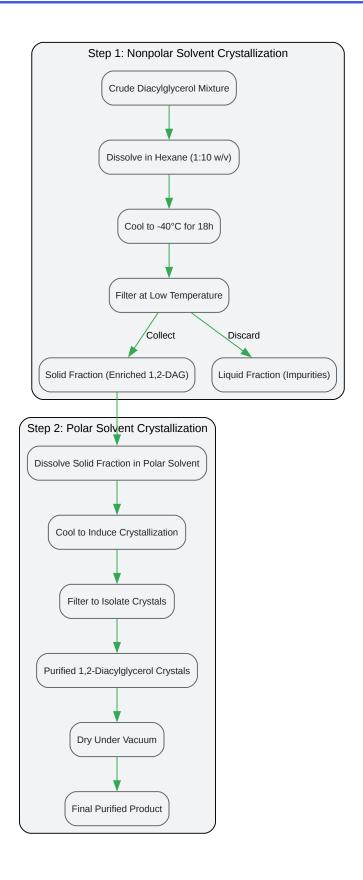
Procedure:

Step 1: Nonpolar Solvent Crystallization

- Dissolve the crude diacylglycerol product in hexane. A common ratio is 1:10 (w/v) of crude product to hexane[3].
- Cool the solution to -40°C and maintain this temperature for 18 hours to allow for the crystallization of 1,2-diacylglycerols while keeping impurities like fatty acid ethyl esters and triacylglycerols in the solution[3].
- Separate the solid fraction (containing the 1,2-diacylglycerols) from the liquid by filtration at the low temperature.

Step 2: Polar Solvent Crystallization

- Dissolve the solid fraction obtained from the first step in a polar solvent, such as acetone.
- Cool the solution to a temperature that allows for the selective crystallization of the desired
 1,2-diacylglycerol, leaving any remaining impurities in the solvent. The optimal temperature



will depend on the specific diacylglycerol and solvent used and may require empirical determination.

- Isolate the purified 1,2-diacylglycerol crystals by filtration.
- Dry the crystals under vacuum to remove any residual solvent.

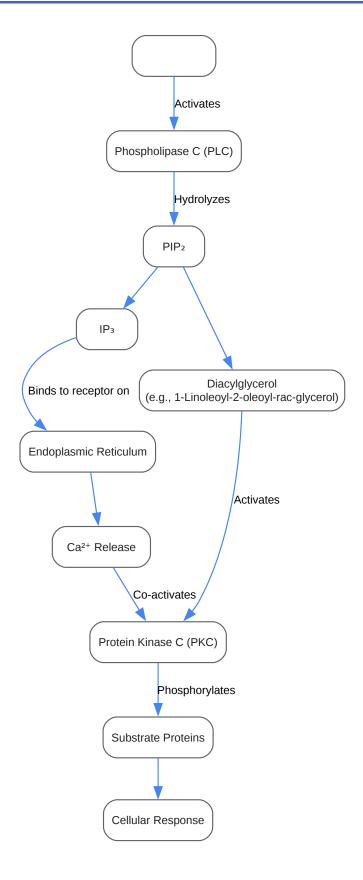
Workflow for Diacylglycerol Purification

Click to download full resolution via product page

A two-step crystallization workflow for the purification of 1,2-diacylglycerols.

Role in Cellular Signaling

Diacylglycerols, including **1-Linoleoyl-2-oleoyl-rac-glycerol**, are critical second messengers in a variety of cellular signaling pathways. Their primary and most well-understood function is the activation of Protein Kinase C (PKC)[6].


The Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

The activation of PKC by DAG is a central event in signal transduction. This pathway is initiated by the stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol[7].

IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ concentration, in conjunction with DAG, recruits conventional and novel PKC isoforms to the plasma membrane, leading to their activation[7][8]. Once activated, PKC phosphorylates a wide range of substrate proteins, modulating numerous cellular processes, including cell growth, differentiation, apoptosis, and inflammation.

Diacylglycerol-PKC Signaling Pathway

Click to download full resolution via product page

Simplified diagram of the Diacylglycerol-PKC signaling pathway.

Quantitative Data

Quantitative data on the specific interaction of **1-Linoleoyl-2-oleoyl-rac-glycerol** with PKC is not extensively available in the public domain. However, to provide a reference for the potency of diacylglycerol analogs in activating PKC, data for the well-characterized synthetic analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG), is presented below. It is crucial to recognize that OAG is a different molecule and its properties may not be directly extrapolated to **1-Linoleoyl-2-oleoyl-rac-glycerol**.

Compound	Action	Target	Potency	Reference
1-Oleoyl-2- acetyl-sn- glycerol (OAG)	Activation	Protein Kinase C (PKC)	Dose-dependent activation in the range of 5-500 μ M in rat islet homogenates.	[9]
1-Oleoyl-2- acetyl-sn- glycerol (OAG)	Inhibition	L and T-type Ca ²⁺ currents	Half-maximal inhibition at ~25 μM in GH3 cells.	[10]

Experimental Protocols

Protocol: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a general method for measuring PKC activity, which can be used to assess the effect of activators like **1-Linoleoyl-2-oleoyl-rac-glycerol**. This is a non-radioactive, ELISA-based method[7][11].

Objective: To quantify the kinase activity of PKC in the presence of **1-Linoleoyl-2-oleoyl-rac-glycerol**.

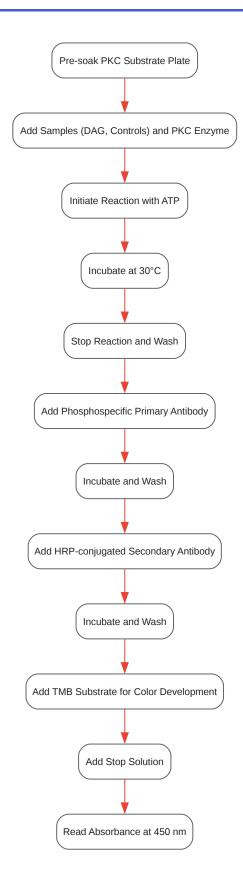
Materials:

- Purified active PKC enzyme
- PKC substrate-coated microtiter plate

- 1-Linoleoyl-2-oleoyl-rac-glycerol (solubilized in an appropriate solvent, e.g., DMSO)
- Kinase assay dilution buffer
- ATP solution
- Phosphospecific primary antibody against the phosphorylated PKC substrate
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution
- Wash buffer
- Microplate reader

Procedure:

- Reagent Preparation: Prepare all buffers and solutions as required. Dilute the 1-Linoleoyl-2oleoyl-rac-glycerol to various concentrations in the kinase assay dilution buffer.
- Plate Preparation: Add 50 μL of kinase assay dilution buffer to each well of the PKC substrate-coated microtiter plate and incubate for 10 minutes at room temperature to presoak the wells. Aspirate the buffer.
- Sample Addition: Add the diluted 1-Linoleoyl-2-oleoyl-rac-glycerol samples and controls
 (positive control with a known PKC activator, negative control without an activator) to the
 appropriate wells. Add the purified PKC enzyme to all wells except the no-enzyme control.
- Kinase Reaction Initiation: Start the kinase reaction by adding the ATP solution to each well.
- Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.
- Stopping the Reaction: Terminate the reaction by emptying the wells and washing three times with wash buffer.



- Primary Antibody Incubation: Add the phosphospecific primary antibody to each well and incubate for 60 minutes at room temperature.
- Washing: Wash the wells three times with wash buffer.
- Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
- Washing: Wash the wells three times with wash buffer.
- Color Development: Add the TMB substrate to each well and incubate at room temperature until sufficient color develops (typically 15-30 minutes).
- Stopping Color Development: Add the stop solution to each well.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of phosphorylated substrate, and thus to the PKC activity.

Workflow for PKC Activity Assay

Click to download full resolution via product page

Experimental workflow for an ELISA-based Protein Kinase C activity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-Oleoyl-2-linoleoyl-rac-glycerol | CAS 106292-55-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Buy rac 1-Oleoyl-2-linoleoylglycerol | 106292-55-1 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diacylglycerol pathway | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. The biology and biochemistry of diacylglycerol signalling PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulation of protein kinase C and insulin release by 1-oleoyl-2-acetyl-glycerol PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- To cite this document: BenchChem. [A Technical Guide to 1-Linoleoyl-2-oleoyl-rac-glycerol for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b3207621#1-linoleoyl-2-oleoyl-rac-glycerol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com